4-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile involves the functionalization of imidazo[1,2-a]pyridines via radical reactions . The direct functionalization of this valuable scaffold is considered one of the most efficient strategies for constructing imidazo[1,2-a]pyridine derivatives. This can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Chemical Reactions Analysis
4-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include transition metal catalysts, oxidizing agents, and photocatalysts . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . It is used as a building block in the synthesis of various pharmaceutical compounds and has shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Additionally, it is employed in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 4-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to and inhibiting the activity of certain enzymes and proteins involved in disease processes . This inhibition disrupts the normal functioning of these molecular targets, leading to therapeutic effects.
Comparison with Similar Compounds
4-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile is unique compared to other similar compounds due to its specific chemical structure and properties . Similar compounds include other imidazo[1,2-a]pyridine derivatives, which also exhibit significant biological activity and are used in medicinal chemistry . this compound stands out due to its enhanced potency and stability .
Properties
Molecular Formula |
C14H8ClN3 |
---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
4-(8-chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C14H8ClN3/c15-12-2-1-7-18-9-13(17-14(12)18)11-5-3-10(8-16)4-6-11/h1-7,9H |
InChI Key |
UCOLXZPODHRBNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Cl)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.